molecular formula C11H8F6O4 B194603 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid CAS No. 35480-52-5

2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid

Cat. No.: B194603
CAS No.: 35480-52-5
M. Wt: 318.17 g/mol
InChI Key: YPGYLCZBZKRYQJ-UHFFFAOYSA-N
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Description

2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid is a chemical compound with the molecular formula C11H8F6O4 and a molecular weight of 318.17 g/mol . It is known for its unique structure, which includes two trifluoroethoxy groups attached to a benzoic acid core. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid can be synthesized through the reaction of 2,2,2-trifluoroethanol with 5-bromo-2-chlorobenzoic acid . The reaction typically involves the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Various substituted benzoic acids depending on the substituent introduced.

    Esterification: Esters of this compound.

    Reduction: 2,5-bis(2,2,2-trifluoroethoxy)benzyl alcohol.

Scientific Research Applications

2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid is primarily related to its ability to interact with specific molecular targets. The trifluoroethoxy groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2,5-bis(2,2,2-trifluoroethoxy)benzyl Alcohol: A reduced form of the acid with similar structural features.

    2,5-bis(2,2,2-trifluoroethoxy)benzoate Esters: Ester derivatives with varying alkyl groups.

    5-Bromo-2-chlorobenzoic Acid: A precursor used in the synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid.

Uniqueness

This compound is unique due to the presence of two trifluoroethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGYLCZBZKRYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371111
Record name 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid
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Molecular Weight

318.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35480-52-5
Record name 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid
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Record name 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
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Record name 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOIC ACID
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Synthesis routes and methods I

Procedure details

To a solution of 2,2,2-trifluoroethanol (14.7 g) and DMF (125 ml) was added sodium tert-butoxide (12.8 g) at 0° C. The solution was stirred at 20 to 25° C. for 1 hour at which point 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid (20 g) was added followed by cupric bromide (2.0 g). The mixture was stirred at 100° C. for 10 hours, cooled to 10° C., and water (30 ml) was added followed by 20% HCl solution (90 ml). The solution was extracted with dichloromethane (3×80 ml), and the combined organic layers were washed with water (3×60 ml). The solution was concentrated to one-third of the original volume and hexane (200 ml) was added. The resulting suspension was stirred at room temperature for 2 hours, filtered and the damp cake was rinsed with hexane (2×40 ml). The damp cake was dried in vacuo at 40° C. for 5 hours to give the product as a white solid (16.02 g, yield 75.3%).
Quantity
14.7 g
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12.8 g
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125 mL
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20 g
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[Compound]
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cupric bromide
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2 g
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reactant
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90 mL
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30 mL
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Yield
75.3%

Synthesis routes and methods II

Procedure details

replacing the methyl moiety of the acetophenone function of said 2,5-bis(2,2,2-trifluoroethoxy)acetophenone using hypochlorite to yield 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid; and
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methyl
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Synthesis routes and methods III

Procedure details

To a solution of 7.3 moles (292 g.) of sodium hydroxide in 600 ml. of water is added ice to make the total volume of 1.75 liters. Chlorine gas is passed into the solution while maintaining the temperature below 10° C. until it is neutral to litmus, and 2.19 moles (87.6 g.) of sodium hydroxide dissolved in 200 ml. of water is added. The combined solution is warmed to 50° C., and 0.73 mole (230 g.) of 2,5-bis(2,2,2-trifluoroethoxy)acetophenone is added slowly. The reaction mixture is stirred while heating until an exotherm begins about 75° C. and is thereafter maintained at about 80° C. by cooling. The mixture is stirred for about 16 hours at about 80° to 90° C. while monitoring the extent of the reaction by thin-layer chromatography. The excess hypochlorite is then destroyed by adding 75 g. of sodium bisulfite in 250 ml. of water, and the mixture is cooled to about 25° C. and carefully acidified with 10 percent hydrochloric acid. The light yellow solid product is collected by filtration, washed with water, and dried. A 94.5 percent yield of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, m.p 120° to 122° C., is obtained.
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292 g
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Synthesis routes and methods IV

Procedure details

In still another aspect of the invention, a method of preparing a 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide is provided which comprises the following steps. Hydroquinone is contacted with 2,2,2-trifluoroethyl trifluoromethanesulfonate under conditions to yield 1,4-bis(2,2,2-trifluoroethoxy)benzene. Then, in the presence of a Lewis acid catalyst, the 1,4-bis(2,2,2-trifluoroethoxy)benzene is treated with an acetylation agent under conditions to create 2,5-bis(2,2,2-trifluoroethoxy)acetophenone. The methyl moiety of the acetophenone function of the 2,5-bis(2,2,2-trifluoroethoxy)acetophenone is thereafter replaced using hypochlorite to yield 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. Subsequently, the 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is treated with an inorganic chloride to provide 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid chloride. Finally, the resultant 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid chloride is contacted with 2-aminomethylpiperidine, whereby there is formed 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid in battery technology?

A1: Research indicates that this compound shows promise as an electrolyte additive for lithium metal batteries (LMBs), specifically with LiNi0.8Co0.1Mn0.1O2 (NCM811) cathodes []. When added to the carbonate electrolyte, it forms a protective film on both the cathode and anode, enhancing battery performance and longevity. This film improves structural stability, prevents unwanted side reactions, and enables denser lithium deposition, ultimately contributing to higher capacity retention and Coulomb efficiency [].

Q2: How is this compound synthesized?

A2: Two main synthesis routes for this compound have been reported:

  • From 2,5-bis(2,2,2-trifluoroethoxy)acetophenone: This method involves reacting 2,5-bis(2,2,2-trifluoroethoxy)acetophenone with hypochlorite to yield the desired acid []. This process is considered cost-effective and is utilized in the synthesis of the anti-arrhythmic drug 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide [].
  • From this compound chloride: This alternative approach reacts this compound chloride with 2-(aminomethyl)pyridine []. This method offers advantages in terms of yield and cost-effectiveness for producing the anti-arrhythmic agent 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide [].

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